1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine dihydrochloride
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Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine dihydrochloride is a complex organic compound that features a piperazine ring substituted with a benzyl group, which is further functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine dihydrochloride typically involves multiple steps:
Formation of the Boronate Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is introduced via a borylation reaction. This can be achieved by reacting pinacolborane with an appropriate aryl halide in the presence of a palladium catalyst.
Benzylation of Piperazine: The piperazine ring is benzylated using a benzyl halide under basic conditions to form the benzylpiperazine intermediate.
Coupling Reaction: The benzylpiperazine intermediate is then coupled with the boronate ester using a suitable coupling agent, such as a palladium catalyst, to form the final product.
Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: The benzyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Boronic acids or boronate esters.
Reduction: Methyl-substituted derivatives.
Substitution: Various N-alkyl or N-aryl piperazine derivatives.
Chemistry:
Catalysis: The boronate ester moiety is useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The piperazine ring is a common scaffold in pharmaceuticals, and the boronate ester can enhance the compound’s ability to interact with biological targets.
Diagnostics: Potential use in the development of diagnostic agents due to its unique chemical properties.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine dihydrochloride depends on its application:
Catalysis: In Suzuki-Miyaura reactions, the boronate ester acts as a nucleophile, forming a bond with an electrophilic aryl halide in the presence of a palladium catalyst.
Biological Activity: The piperazine ring can interact with various biological targets, such as receptors or enzymes, potentially modulating their activity.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar coupling reactions.
N-Benzylpiperazine: Lacks the boronate ester moiety but shares the piperazine scaffold.
Phenylboronic Acid: Another boronic acid derivative used in cross-coupling reactions.
Uniqueness: 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine dihydrochloride is unique due to the combination of a boronate ester and a piperazine ring, offering dual functionality for diverse applications in synthesis, catalysis, and potential biological activity.
This compound’s versatility and unique structure make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2.2ClH/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-20-11-9-19-10-12-20;;/h5-8,19H,9-13H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANKBPZWAFZGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BCl2N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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